molecular formula C11H5ClF3NO B8324160 2-(Trifluoromethyl)quinoline-6-carboxylic acid chloride

2-(Trifluoromethyl)quinoline-6-carboxylic acid chloride

Cat. No. B8324160
M. Wt: 259.61 g/mol
InChI Key: KXZVMSAOZUGURD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trifluoromethyl)quinoline-6-carboxylic acid chloride is a useful research compound. Its molecular formula is C11H5ClF3NO and its molecular weight is 259.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Trifluoromethyl)quinoline-6-carboxylic acid chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Trifluoromethyl)quinoline-6-carboxylic acid chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(Trifluoromethyl)quinoline-6-carboxylic acid chloride

Molecular Formula

C11H5ClF3NO

Molecular Weight

259.61 g/mol

IUPAC Name

2-(trifluoromethyl)quinoline-6-carbonyl chloride

InChI

InChI=1S/C11H5ClF3NO/c12-10(17)7-1-3-8-6(5-7)2-4-9(16-8)11(13,14)15/h1-5H

InChI Key

KXZVMSAOZUGURD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(F)(F)F)C=C1C(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(Trifluoromethyl)quinoline-6-carboxylic acid (0.20 g) was dissolved in dichloromethane. To this solution, a small amount of N,N-dimethylformamide (300 μL) and oxalyl chloride (0.17 g) were added at room temperature and stirred for two hours. After refluxing for 20 minutes, the solvent was distilled off under the reduced pressure and 2-(trifluoromethyl)quinoline-6-carbonyl chloride was obtained as a crude product. To this crude product, 4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2,6-dimethylaniline (0.49 g) dissolved in pyridine was added and refluxed for 5 hours. The reaction solution was diluted with water and extracted twice with ethyl acetate. The organic phases were combined and washed with 1N hydrochloric acid and water, and dried over anhydrous magnesium sulfate. The drying agent (anhydrous magnesium sulfate) was removed by filtration and the solvent was distilled off under the reduced pressure. The residue was purified by column chromatography to obtain N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2,6-dimethylphenyl]-2-(trifluoromethyl)quinoline-6-carboxamide (0.10 g, yield 24%).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
300 μL
Type
reactant
Reaction Step Two
Quantity
0.17 g
Type
reactant
Reaction Step Two

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